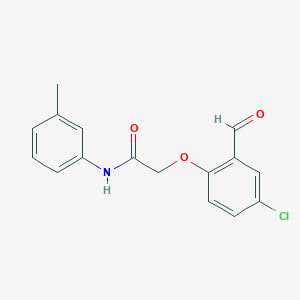
N-(2,2-dichloro-1-diethoxyphosphorylethenyl)-2-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,2-dichloro-1-diethoxyphosphorylethenyl)-2-phenylacetamide, also known as DDVP, is a widely used insecticide that has been in use since the 1960s. It belongs to the organophosphate family of insecticides and is used to control a variety of insects in both agricultural and residential settings. DDVP is a highly effective insecticide, but it also has some drawbacks, including its potential toxicity to humans and other non-target organisms.
Applications De Recherche Scientifique
Chloroacetamide Herbicides
Chloroacetamides, including alachlor and metolachlor, are selective herbicides used to control annual grasses and broad-leaved weeds in crops like cotton, maize, and soybeans. They operate by inhibiting fatty acid synthesis in plants, affecting their growth and survival. Studies have explored their metabolic pathways in both human and rat liver microsomes, highlighting the complex metabolic activation these compounds undergo, potentially leading to carcinogenic outcomes. These findings underscore the importance of understanding the metabolic fate of chloroacetamides to assess their environmental and health impacts (Coleman et al., 2000).
Anticonvulsant and Antimicrobial Activities
Research into the derivatives of chloroacetamide and similar compounds has revealed potential anticonvulsant and antimicrobial activities. For instance, omega-(1H-imidazol-1-yl)-N-phenylacetamide derivatives have shown promising results against seizures induced by maximal electroshock, with one derivative highlighted for its efficacy. This suggests that modifications to the chloroacetamide structure could yield compounds with significant bioactive properties (Aktürk et al., 2002).
Molecular Structures and Interactions
Studies on the molecular structures and interactions of halogenated N,2-diarylacetamides, including chloro-substituted variants, contribute to our understanding of their physical and chemical behaviors. These investigations provide insights into how modifications to the chloroacetamide core can influence molecular conformation, hydrogen bonding, and overall stability, which are crucial for designing compounds with desired biological or chemical properties (Nayak et al., 2014).
Environmental Fate and Biodegradation
The environmental persistence and biodegradation pathways of chloroacetamide herbicides, such as alachlor, have been a subject of study. Research on the biodegradation of alachlor by isolated bacterial strains offers promising avenues for mitigating environmental contamination. Identifying bacteria capable of degrading alachlor and elucidating their metabolic pathways can help develop bioremediation strategies to address pollution from chloroacetamide herbicides (Lee & Kim, 2022).
Mécanisme D'action
Target of Action
The primary targets of diethyl (2,2-dichloro-1-(2-phenylacetamido)vinyl)phosphonate are Diacylglycerol acyltransferase/mycolyltransferase Ag85C and Cholinesterase . These enzymes play crucial roles in various biological processes. For instance, Ag85C is responsible for the high affinity of mycobacteria to fibronectin, a large adhesive glycoprotein .
Mode of Action
It is known that phosphonate compounds often act as inhibitors of enzymes, disrupting their normal function . The compound may interact with its targets, leading to changes in their activity and thus affecting the overall biological processes they are involved in.
Biochemical Pathways
Given its targets, it is likely that it impacts pathways involvingmycobacterial adhesion and cholinergic signaling .
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on its interaction with its targets. By inhibiting the function of specific enzymes, it can disrupt normal cellular processes, potentially leading to various biological effects .
Propriétés
IUPAC Name |
N-(2,2-dichloro-1-diethoxyphosphorylethenyl)-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18Cl2NO4P/c1-3-20-22(19,21-4-2)14(13(15)16)17-12(18)10-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQJFIOKHOMPAMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(=C(Cl)Cl)NC(=O)CC1=CC=CC=C1)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2NO4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

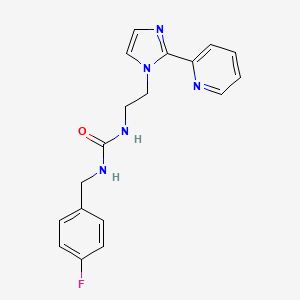
![N-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2748331.png)
![2-Chloro-5-[(2-naphthylsulfanyl)methyl]-1,3-thiazole](/img/structure/B2748332.png)
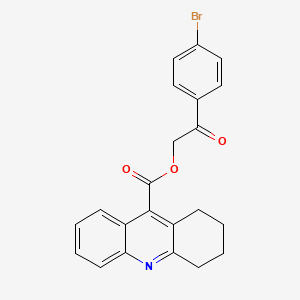
![N-(2-(6-((1-phenylethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2748334.png)
![2-[(4-chlorophenyl)sulfanyl]-1-phenyl-1-ethanone O-(2,4-dichlorobenzyl)oxime](/img/structure/B2748335.png)
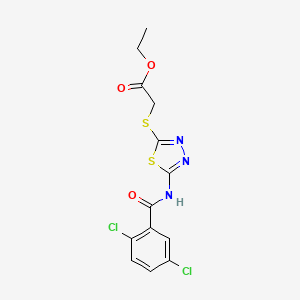

![2-Methoxy-4-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl-phenyl 3-methylbenzoate](/img/structure/B2748339.png)
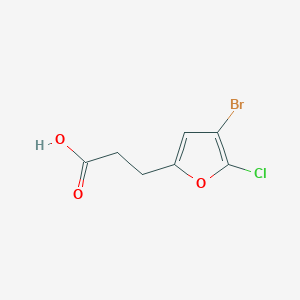
![1-(2-Methoxyethyl)-3,9-dimethyl-7-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2748341.png)
![N-(4-ethylphenyl)-3-methyl-4-oxo-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2748343.png)
